Ethyl 2-(4-bromophenyl)-2-methylpropanoate
Overview
Description
“Ethyl 2-(4-bromophenyl)acetate” is a chemical compound with the formula C10H11BrO2 . It is also known as “Benzeneacetic acid, 4-bromo-, ethyl ester” and "Ethyl (4-bromophenyl)acetate" .
Molecular Structure Analysis
The molecular weight of “Ethyl 2-(4-bromophenyl)acetate” is 243.097 . The IUPAC Standard InChI is InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .
Physical and Chemical Properties Analysis
“Ethyl 2-(4-bromophenyl)acetate” has a molecular weight of 243.097 . It has a refractive index of n20/D 1.5710 (lit.) . It boils at 140 °C/5 mmHg (lit.) and has a density of 1.642 g/mL at 25 °C (lit.) .
Scientific Research Applications
Radical Cyclization Reactions
Ethyl 2-(4-bromophenyl)-2-methylpropanoate is utilized as a building block in radical cyclization reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This involves alkylation of azoles like imidazoles, pyrroles, indoles, and pyrazoles to create radical precursors, which then form new 6-membered rings attached to the azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).
Synthesis of Novel Pyrazoline Derivatives
This compound plays a role in the synthesis of new pyrazoline derivatives, which demonstrate effective inhibitory properties against human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. These derivatives are synthesized from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate and various hydrazines, showing significant potential in enzyme inhibition (Turkan et al., 2019).
Potential Anti-inflammatory and Antidyslipidemic Applications
The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (a related compound) has been synthesized and studied for its potential bioactivity as an analgesic and antidyslipidemic agent. This suggests a possible application of similar compounds in the treatment of inflammation and dyslipidemia (Navarrete-Vázquez et al., 2011).
Application in Electrochemical Reduction
this compound and related compounds have been studied in the context of electrochemical reduction. This research informs the understanding of the electrochemical behaviors and potential applications of these compounds in various chemical processes (Luca et al., 1983).
Use in Sonochemical Reformatsky Reaction
The compound is used in the sonochemical Reformatsky reaction with aldehydes or ketones in the presence of indium. This reaction provides an efficient method to produce β-hydroxyesters under mild conditions, highlighting its utility in organic synthesis (Bang et al., 2002).
Enantioselective Sequential Hydrogenation
Research has shown the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate. This process involves the hydrogenation of CO and CC bonds and is sensitive to reaction temperature. Such research can contribute to advancements in stereochemistry and pharmaceutical synthesis (Meng et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSCLIBGCPXCLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460986 | |
Record name | ethyl 2-(4-bromophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32454-36-7 | |
Record name | ethyl 2-(4-bromophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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